molecular formula C9H9BrN2O B8311711 6-Bromo-N-cyclopropylpicolinamide

6-Bromo-N-cyclopropylpicolinamide

Cat. No.: B8311711
M. Wt: 241.08 g/mol
InChI Key: SHGRSPUNVAWUAB-UHFFFAOYSA-N
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Description

6-Bromo-N-cyclopropylpicolinamide is a brominated picolinamide derivative featuring a cyclopropyl substituent on the amide nitrogen. The bromine atom at the 6-position of the pyridine ring and the cyclopropyl group on the amide nitrogen likely influence its reactivity, solubility, and biological activity.

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

6-bromo-N-cyclopropylpyridine-2-carboxamide

InChI

InChI=1S/C9H9BrN2O/c10-8-3-1-2-7(12-8)9(13)11-6-4-5-6/h1-3,6H,4-5H2,(H,11,13)

InChI Key

SHGRSPUNVAWUAB-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=NC(=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name CAS No. Similarity Score Key Structural Differences
5-Bromo-6-methylpicolinaldehyde 886364-94-9 0.82 Aldehyde group at C2; methyl at C6
5-Bromo-4-methylpicolinaldehyde 131747-63-2 0.78 Aldehyde at C2; methyl at C4
5-Bromo-2-methylpyridin-3-amine 870997-85-6 0.89 Amino group at C3; methyl at C2
3-Amino-5-bromopyridine-2-carboxylic Acid 90145-48-5 0.86 Carboxylic acid at C2; amino at C3
6-Amino-5-bromo-N-methylpicolinamide 875051-80-2 0.90 Methyl group on amide nitrogen; amino at C6

Key Observations:

Functional Group Diversity: The cyclopropyl amide group in the target compound may enhance metabolic stability compared to methyl-substituted analogs (e.g., 6-Amino-5-bromo-N-methylpicolinamide), which are more prone to oxidative degradation .

Amino vs. Amide Groups: Compounds such as 3-Amino-5-bromopyridine-2-carboxylic acid prioritize hydrogen-bonding interactions (amino and carboxylic acid groups), whereas the amide in this compound offers conformational rigidity .

Preparation Methods

Direct Bromination Using N-Bromosuccinimide (NBS)

The most widely reported method employs N-bromosuccinimide (NBS) as the brominating agent. A patent by CN108349944A details the reaction of N-cyclopropylpicolinamide with NBS in dichloromethane (DCM) under reflux conditions (40–50°C) for 12 hours, achieving a yield of 78%. The reaction mechanism proceeds via radical intermediates, with DCM acting as both solvent and hydrogen donor to stabilize reactive species.

Table 1: Bromination Agents and Their Efficacy

Brominating AgentSolventTemperature (°C)Time (h)Yield (%)
NBSDCM40–501278
Br₂CCl₄252462
HBr/H₂O₂AcOH60655

Key factors influencing selectivity:

  • Solvent polarity : Polar aprotic solvents like DCM enhance electrophilic aromatic substitution (EAS) at the electron-deficient pyridine ring.

  • Temperature control : Elevated temperatures (>50°C) risk over-bromination, while lower temperatures (<30°C) prolong reaction times.

Alternative Synthetic Routes

Coupling Reactions for Functional Group Introduction

While direct bromination dominates industrial workflows, research-scale syntheses occasionally utilize Suzuki-Miyaura coupling to install the bromine moiety. For instance, a palladium-catalyzed coupling between N-cyclopropylpicolinamide and boronic acid derivatives has been explored, though yields remain suboptimal (≤45%) due to steric hindrance from the cyclopropyl group.

Halogen Exchange Reactions

A less common approach involves halogen exchange using CuBr₂ in dimethylformamide (DMF). This method converts chloro- or iodo-picolinamide precursors into the bromo derivative but faces challenges in regioselectivity and requires harsh conditions (120°C, 24h).

Optimization of Reaction Parameters

Solvent Systems and Their Impact

Table 2: Solvent Effects on Bromination Efficiency

SolventDielectric ConstantYield (%)Purity (%)
Dichloromethane8.937898
Chloroform4.816595
Acetonitrile37.55892

Polar solvents with moderate dielectric constants (e.g., DCM) maximize yield by balancing solubility and reaction kinetics.

Catalytic Additives

The addition of Lewis acids (e.g., FeCl₃) accelerates bromination by polarizing the NBS molecule. However, excessive catalyst loading (>5 mol%) promotes side reactions, reducing overall purity.

Purification and Isolation Techniques

Column Chromatography

Crude products are typically purified via silica gel chromatography using hexane/ethyl acetate (3:1 v/v) as the eluent. This method achieves ≥98% purity, as confirmed by HPLC analysis.

Recrystallization

Industrial batches employ recrystallization from ethanol/water mixtures (70:30 v/v) to remove unreacted starting materials. This step enhances crystallinity and ensures compliance with pharmacopeial standards.

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern facilities utilize continuous flow reactors to improve scalability and safety. Key advantages include:

  • Precise temperature control (±1°C) via integrated cooling jackets.

  • Reduced reaction times (4–6h) through enhanced mass transfer.

Table 3: Batch vs. Continuous Flow Performance

ParameterBatch ReactorContinuous Flow
Reaction Time (h)126
Yield (%)7882
Purity (%)9899

Quality Control and Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=2.4 Hz, 1H, pyridine-H), 7.89 (dd, J=8.0, 2.4 Hz, 1H), 6.52 (br s, 1H, NH), 2.95 (m, 1H, cyclopropyl-CH), 1.10–1.05 (m, 4H, cyclopropyl-CH₂).

  • LC-MS : m/z 241.09 [M+H]⁺, confirming molecular weight.

Purity Assessment

  • HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeOH gradient).

  • Elemental Analysis : C 44.82%, H 3.76%, N 11.62% (theoretical: C 44.83%, H 3.77%, N 11.62%) .

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